

YM-900: An In Vivo Dose-Response Relationship and Comparative Efficacy Analysis

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Compound of Interest

Compound Name: YM 900

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For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the In Vivo Performance of the AMPA/Kainate Receptor Antagonist YM-900.

This guide provides a comprehensive comparison of the in vivo dose-response relationship of YM-900 (also known as YM90K), a potent and selective α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptor antagonist, with its key alternative, NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline). The data presented herein is collated from preclinical studies in established animal models of neurological disorders, offering valuable insights for researchers engaged in the development of neuroprotective and anticonvulsant therapeutics.

Comparative Efficacy: YM-900 vs. Alternatives

The in vivo efficacy of YM-900 has been primarily evaluated in models of epilepsy and cerebral ischemia. This section summarizes the quantitative dose-response data from these studies, presenting a direct comparison with NBQX and other relevant AMPA/kainate receptor antagonists.

Anticonvulsant Activity

A key model for assessing anticonvulsant efficacy is the audiogenic seizure-susceptible DBA/2 mouse model. In this model, YM-900 has demonstrated superior potency compared to NBQX.

Compound	Animal Model	Seizure Type	Administration Route	ED ₅₀ (mg/kg)	Reference
YM-900 (YM90K)	DBA/2 Mice	Tonic Seizure	Intraperitoneal (i.p.)	2.54	[1]
NBQX	DBA/2 Mice	Tonic Seizure	Intraperitoneal (i.p.)	7.17	[1]

Table 1: Comparative Anticonvulsant Efficacy of YM-900 and NBQX in DBA/2 Mice. The data clearly indicates that a significantly lower dose of YM-900 is required to achieve a 50% effective dose (ED₅₀) in preventing tonic seizures compared to NBQX, highlighting its enhanced potency.

Neuroprotective Effects

The neuroprotective potential of YM-900 has been investigated in rodent models of both global and focal cerebral ischemia. These studies demonstrate a dose-dependent reduction in ischemic damage.

Global Cerebral Ischemia:

In a gerbil model of global ischemia, YM-900 demonstrated significant neuroprotection, preventing delayed neuronal death in the hippocampal CA1 region.

Compound	Animal Model	Ischemia Duration	Administration	Dose (mg/kg, i.p.)	Outcome	Reference
YM-900 (YM90K)	Mongolian Gerbil	5 minutes	1 hour post-ischemia (x3)	15	Significant prevention of delayed neuronal death	[1]
NBQX	Mongolian Gerbil	5 minutes	1 hour post-ischemia (x3)	30	Significant prevention of delayed neuronal death	[1]
CNQX	Mongolian Gerbil	5 minutes	1 hour post-ischemia (x3)	60	Significant prevention of delayed neuronal death	[1]

Table 2: Neuroprotective Effects of YM-900 and Alternatives in a Gerbil Model of Global Ischemia. YM-900 was effective at a lower dose compared to both NBQX and CNQX in this model.

Focal Cerebral Ischemia:

In a rat model of focal ischemia induced by middle cerebral artery occlusion (MCAO), YM-900 demonstrated a dose-dependent reduction in infarct volume.

Compound	Animal Model	Administration	Dose	Infarct Volume Reduction	Reference
YM-900 (YM90K)	F344 Rats	i.v. bolus + 4h infusion	30 mg/kg + 10 mg/kg/h	Reduced volume of ischemic damage in the cerebral cortex	[1]
YM-900 (YM90K)	Rats	4h continuous i.v. infusion	10 mg/kg/h	Significant reduction	[2]
YM-900 (YM90K)	Rats	4h continuous i.v. infusion	20 mg/kg/h	Significant, dose-dependent reduction	[2][3]
NBQX	Rats	i.v.	40 mg/kg	Substantial reduction	[4]
NBQX	Rats	i.v.	60 mg/kg	Substantial reduction	[4]
NBQX	Rats	i.v.	100 mg/kg	Substantial reduction	[4]
NBQX	Rats	i.p. (2 doses)	30 mg/kg	52% reduction in total infarct volume	[5]

Table 3: Neuroprotective Effects of YM-900 and NBQX in Rat Models of Focal Cerebral Ischemia. Both YM-900 and NBQX have shown significant neuroprotective effects in focal ischemia models. The data suggests a clear dose-response relationship for both compounds in reducing infarct volume.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used in the in vivo studies cited above.

Audiogenic Seizure Model in DBA/2 Mice

This model is a well-established paradigm for screening anticonvulsant drugs.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

- **Animals:** Male DBA/2 mice, typically 21-28 days of age, are used as they are genetically susceptible to sound-induced seizures.
- **Procedure:**
 - Mice are placed individually in a sound-attenuated chamber.
 - After a brief acclimatization period, a high-intensity acoustic stimulus (e.g., 120 dB bell) is presented for a fixed duration (e.g., 60 seconds) or until a tonic seizure is observed.
 - Seizure severity is scored based on a standardized scale, typically observing phases of wild running, clonic seizures, and tonic-clonic seizures.
 - The primary endpoint for anticonvulsant efficacy is the prevention of the tonic seizure phase.
- **Drug Administration:** Test compounds (e.g., YM-900, NBQX) are typically administered intraperitoneally at various doses at a specified time before the acoustic stimulus.

Focal Cerebral Ischemia Model in Rats (Middle Cerebral Artery Occlusion - MCAO)

This model mimics human ischemic stroke and is widely used to evaluate neuroprotective agents.[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

- **Animals:** Adult male rats (e.g., Wistar, Sprague-Dawley, or F344) are commonly used.
- **Procedure:**

- Animals are anesthetized.
- The middle cerebral artery (MCA) is occluded. One common method is the intraluminal filament technique, where a suture is advanced through the internal carotid artery to block the origin of the MCA. Another method involves photochemically induced thrombosis, where a photosensitive dye (e.g., Rose Bengal) is administered intravenously, followed by irradiation of the MCA with a laser to induce a clot.
- The occlusion can be permanent or transient, where the filament is withdrawn after a specific period (e.g., 2 hours) to allow for reperfusion.
- Drug Administration: YM-900 or other test compounds are administered intravenously, either as a bolus injection followed by a continuous infusion or as multiple intraperitoneal injections, at various time points before, during, or after the ischemic insult.
- Outcome Assessment:
 - Infarct Volume Measurement: At a predetermined time point after MCAO (e.g., 24 or 72 hours), the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains unstained (white). The infarct volume is then quantified using image analysis software.
 - Neurological Deficit Scoring: Behavioral tests are often performed to assess the functional outcome.

Global Cerebral Ischemia Model in Gerbils

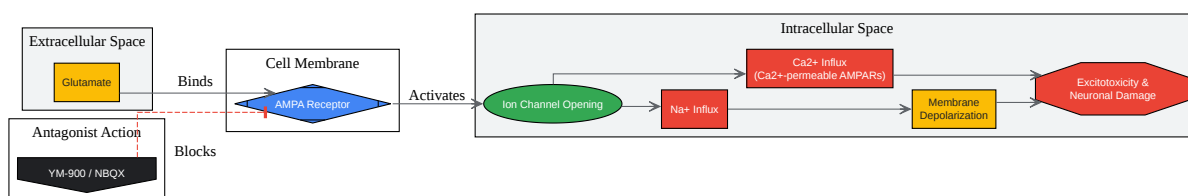
This model is used to study delayed neuronal death, particularly in the vulnerable CA1 region of the hippocampus.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

- Animals: Adult male Mongolian gerbils are used due to their incomplete circle of Willis, which makes them susceptible to global cerebral ischemia following bilateral common carotid artery occlusion.
- Procedure:
 - Gerbils are anesthetized.

- Both common carotid arteries are occluded for a short duration, typically 5 minutes, using non-traumatic clips.
- The clips are then removed to allow for reperfusion.
- Drug Administration: Test compounds are administered, usually via intraperitoneal injection, at various times relative to the ischemic insult.
- Outcome Assessment:
 - Histological Analysis: Several days after the ischemic insult (e.g., 7 days), the brains are processed for histology. The number of surviving neurons in the hippocampal CA1 region is counted to assess the extent of neuronal death.

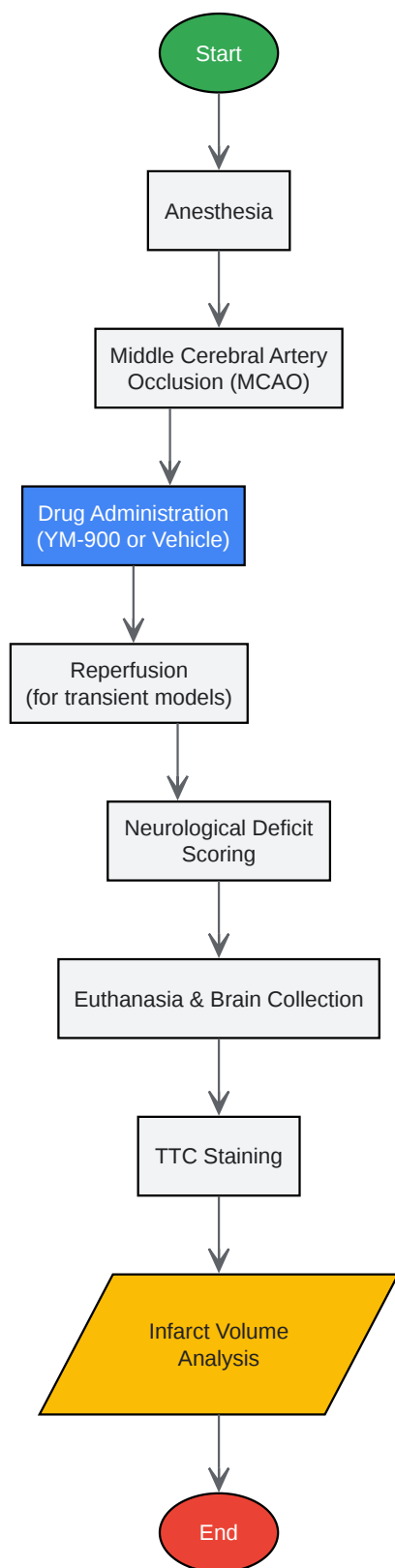
Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental design, the following diagrams are provided.



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Caption: AMPA Receptor Signaling Pathway and Site of Action for YM-900/NBQX.



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Caption: Experimental Workflow for the Rat Focal Cerebral Ischemia Model.

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